molecular formula C4H9NO3 B1594554 Methyl D-serinate CAS No. 24184-43-8

Methyl D-serinate

Cat. No. B1594554
CAS RN: 24184-43-8
M. Wt: 119.12 g/mol
InChI Key: ANSUDRATXSJBLY-GSVOUGTGSA-N
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Description

Methyl D-serinate, also known as ®-2-Amino-3-hydroxypropionic acid methyl ester, is a chemical compound with the molecular formula C₄H₉NO₃. It is a derivative of serine and belongs to the class of amino acid esters. Methyl D-serinate is involved in various biological processes and has applications in research and synthesis .


Synthesis Analysis

Methyl D-serinate can be synthesized through esterification. One common method involves reacting an alcohol (such as methanol) with a carboxylic acid (such as serine) in the presence of an acid catalyst (e.g., concentrated sulfuric acid). Acid chlorides and acid anhydrides can also be used for esterification reactions .


Molecular Structure Analysis

The molecular formula of Methyl D-serinate is C₄H₉NO₃. It contains a methyl group (CH₃) attached to the hydroxyl group of serine. The compound has one defined stereocenter, resulting in two possible enantiomers .

Scientific Research Applications

Role in Schizophrenia Treatment

Methyl D-serinate, recognized for its potential as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, has been explored for its efficacy in schizophrenia treatment. Studies demonstrate its ability to improve symptoms of schizophrenia, particularly when used as an adjunct therapy. For instance, D-serine showed significant improvements in schizophrenia symptoms across various domains such as negative, positive, cognitive, and depressive symptoms when used alongside antipsychotic medications like risperidone and olanzapine. These findings support the augmentation of atypical antipsychotic efficacy with D-serine adjuvant treatment and highlight its potential in addressing core symptoms of schizophrenia (Heresco-Levy et al., 2005).

Cognitive Enhancement

Research into the cognitive effects of methyl D-serinate has shown promising results. In animal models, low-dose D-serine treatment improved recognition learning and working memory, aspects often impaired in schizophrenia. These findings suggest the potential of D-serine in enhancing cognitive functions, offering implications for treating cognitive deficits in neuropsychiatric disorders (Bado et al., 2011).

Early Stage Schizophrenia Intervention

Explorations into D-serine's effects during the early stages of schizophrenia have shown its potential in alleviating negative symptoms in individuals at clinical high risk of the disorder. A pilot study indicated that D-serine could significantly improve negative symptoms in at-risk individuals, suggesting its role in early intervention and possibly preventing the full onset of schizophrenia (Kantrowitz et al., 2015).

Neurocognitive Dysfunction Treatment

Further research highlights D-serine's role in treating persistent symptoms and neurocognitive dysfunctions in schizophrenia. High-dose D-serine treatment led to significant improvements in symptoms and cognitive measures, suggesting its effectiveness in both symptom management and in addressing cognitive impairments associated with schizophrenia (Kantrowitz et al., 2010).

Metabolic and Physiological Insights

D-serine's metabolic and physiological roles extend beyond its neuromodulatory functions. Studies indicate its indispensability in cellular processes, including being a major source of one-carbon units for methylation reactions, highlighting its broader significance in metabolism and physiology (Kalhan & Hanson, 2012).

Future Directions

Research on Methyl D-serinate should explore its potential applications in medicine, neurobiology, and synthetic chemistry. Investigating its effects on gene expression, cellular processes, and disease pathways could provide valuable insights .

properties

IUPAC Name

methyl (2R)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUDRATXSJBLY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178889
Record name Methyl D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl D-serinate

CAS RN

24184-43-8
Record name (R)-2-Amino-3-hydroxypropionic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24184-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-serinate
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Record name Methyl D-serinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl D-serinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Z Lin, N Neamati, H Zhao, Y Kiryu… - Journal of medicinal …, 1999 - ACS Publications
… Using methyl d-serinate hydrochloride in a procedure similar to that described above for the synthesis of 18, product 21 was obtained as a white powder (81% yield). NMR spectral data …
Number of citations: 218 pubs.acs.org
BL Rao, S Nowshuddin, A Jha, MK Divi… - Tetrahedron: Asymmetry, 2016 - Elsevier
… -3-yl N-(tert-butoxycarbonyl)-O-methyl-d-serinate Ib as a colorless oil (8.3 g, 91.3%); 98.37% … -3-yl N-(tert-butoxycarbonyl)-O-methyl-d-serinate Ib (Scheme 5) (3.0 g, 7.53 mmol) and …
Number of citations: 2 www.sciencedirect.com
NS Chandrakumar, J Hajdu - The Journal of Organic Chemistry, 1982 - ACS Publications
A novel stereospecific synthesis of the enzyme-inhibitory 2-sn-deoxy-2-amidophosphatidylcholine is reported. The synthesisis based on (1) utilizing the chirality of the-carbon of the …
Number of citations: 55 pubs.acs.org
B Adams, K Lowpetch, F Thorndycroft… - Organic & …, 2005 - pubs.rsc.org
Two members of the α-family of PLP-dependent enzymes, L-aspartate aminotransferase and D-amino acid aminotransferase, have been shown to catalyse β-substitution of L- and D-β-…
Number of citations: 14 pubs.rsc.org
MA Ciufolini - Strategies and Tactics in Organic Synthesis, 2005 - Elsevier
Publisher Summary Since their isolation, luzopeptins have attracted interest in the biomedical arena, but their rarity and chemical sensitivity have precluded any sort of chemical …
Number of citations: 1 www.sciencedirect.com
HCJ Ottenheijm, R Plate, JH Noordik… - The Journal of …, 1982 - ACS Publications
jV-Hydroxytryptophan derivatives have been synthesized via two routes. In one procedure, the indole-3-pyruvate oximes 14b, c were reduced with trimethylamine-borane in the …
Number of citations: 66 pubs.acs.org
J Han, H Konno, T Sato, VA Soloshonok… - European Journal of …, 2021 - Elsevier
The role of amino acids (AAs) in modern health industry is well-appreciated. Residues of individual AAs, or their chemical modifications, such as diamines and amino alcohols, are …
Number of citations: 27 www.sciencedirect.com
F Soler, C Poujade, M Evers, JC Carry… - Journal of medicinal …, 1996 - ACS Publications
… Following the procedure described for 7g, acid 6g (1.0 g, 1.56 mmol) was reacted with methyl d-serinate hydrochloride (290 mg, 1.87 mmol). The crude product was purified by column …
Number of citations: 208 pubs.acs.org
JI Sarmiento-Sánchez, A Ochoa-Terán… - The Scientific World …, 2014 - hindawi.com
The efforts for synthesis of enantiomerically pure bis-(1,2,3-triazolylmethyl)amino esters 6 are reported in good yields from an in situ generated α-azidomethyl ketone. Optimum …
Number of citations: 3 www.hindawi.com
JI Sarmiento-Sánchez, A Ochoa-Terán, IA Rivero - academia.edu
The efforts for synthesis of enantiomerically pure bis-(1, 2, 3-triazolylmethyl) amino esters 6 are reported in good yields from an in situ generated 𝛼-azidomethyl ketone. Optimum …
Number of citations: 0 www.academia.edu

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